molecular formula C8H16O B8381198 5-Methylene-2-heptanol

5-Methylene-2-heptanol

Cat. No. B8381198
M. Wt: 128.21 g/mol
InChI Key: ITWRBHNGSYHSHJ-UHFFFAOYSA-N
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Patent
US04439225

Procedure details

With exclusion of moisture (N2) and cooling (-19° C., carbon tetrachloride-dry ice slush bath), a solution of 19.23 g 5-methylene-2-heptanol in toluene was added to a stirred mixture of 30.04 g N-chlorosuccinimide and 19.10 g dimethyl sulfide in toluene. The mixture was allowed to warm to ca 25° C. over a two-hour period. Then 23.2 g triethylamine was added. After five minutes, the reaction mixture was diluted two-fold with ether. Upon washing with 1% hydrochloric acid and then water, the organic phase was dried (magnesium sulfate) and concentrated. Distillation afforded 6.85 g product with bp 73°-76° C. (20 torr).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
carbon tetrachloride dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.23 g
Type
reactant
Reaction Step Two
Quantity
30.04 g
Type
reactant
Reaction Step Two
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
23.2 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.C(Cl)(Cl)(Cl)Cl.C(=O)=O.[CH2:11]=[C:12]([CH2:18][CH3:19])[CH2:13][CH2:14][CH:15]([OH:17])[CH3:16].ClN1C(=O)CCC1=O.CSC>C1(C)C=CC=CC=1.CCOCC.C(N(CC)CC)C>[CH2:11]=[C:12]([CH2:18][CH3:19])[CH2:13][CH2:14][C:15](=[O:17])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
carbon tetrachloride dry ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl.C(=O)=O
Step Two
Name
Quantity
19.23 g
Type
reactant
Smiles
C=C(CCC(C)O)CC
Name
Quantity
30.04 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
19.1 g
Type
reactant
Smiles
CSC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
23.2 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ca 25° C. over a two-hour period
WASH
Type
WASH
Details
Upon washing with 1% hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, the organic phase was dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C=C(CCC(C)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 6.85 g
YIELD: CALCULATEDPERCENTYIELD 36.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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